molecular formula C24H26FN3O2S B2862507 Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-70-8

Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No. B2862507
CAS RN: 1705091-70-8
M. Wt: 439.55
InChI Key: VEYFQZQCPUREMG-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It’s related to the benzothiazole family, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .


Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole core, which is a common feature in a number of drugs used to treat different pathologies . For example, Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis, contains a benzothiazole core .

Scientific Research Applications

Antibacterial Activity

Research has explored derivatives of the Benzo[d]thiazol-2-yl group for their antibacterial properties. For instance, a study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives demonstrated potential antibacterial activities, highlighting the significance of the thiazole scaffold in medicinal chemistry (V. P. Landage et al., 2019).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype. A series of structurally diverse benzo[d]thiazole-2-carboxamides were prepared and showed potential anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain, with some compounds demonstrating low cytotoxicity and significant therapeutic indices (S. Pancholia et al., 2016).

Fluorescent Sensors for Metal Ions

Benzo[d]thiazole derivatives have been utilized as fluorescent sensors for metal ions. A study on benzimidazole and benzothiazole conjugated Schiff base revealed these compounds as effective fluorescent sensors for Al3+ and Zn2+, showcasing their application in detecting these metal ions with high sensitivity and selectivity (G. Suman et al., 2019).

Molecular Aggregation Studies

The solvent effects on molecular aggregation of certain benzo[d]thiazol-2-yl derivatives have been studied, providing insights into the spectroscopic behaviors of these compounds in different solvents and their potential applications in material science and molecular engineering (A. Matwijczuk et al., 2016).

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-19-5-1-3-7-21(19)30-18-11-15-27(16-12-18)17-9-13-28(14-10-17)24(29)23-26-20-6-2-4-8-22(20)31-23/h1-8,17-18H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYFQZQCPUREMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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